Cordifolioside A
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Overview
Description
Cordifolioside A is a natural phenylpropanoid glycoside derived from the plant Tinospora cordifolia. This compound has garnered significant attention due to its immunomodulatory properties and potential therapeutic applications, particularly in the context of viral infections such as SARS-CoV-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cordifolioside A can be extracted from the stems of Tinospora cordifolia using various chromatographic techniques. High-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) are commonly employed for its isolation and quantification . The extraction process typically involves the use of solvents like methanol, chloroform, and formic acid .
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from natural sources rather than synthetic routes. The stems of Tinospora cordifolia are processed using solvent extraction methods, followed by chromatographic purification to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Cordifolioside A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenolic groups present in the compound.
Reduction: Reduction reactions can alter the glycosidic bonds.
Substitution: Substitution reactions can occur at the phenylpropanoid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
Cordifolioside A has a wide range of scientific research applications:
Chemistry: Used as a reference compound in chromatographic studies to identify and quantify similar glycosides.
Biology: Studied for its immunomodulatory effects, particularly its ability to modulate cytokine production
Medicine: Investigated for its potential as an antiviral agent, especially against SARS-CoV-2
Industry: Utilized in the development of herbal supplements and nutraceuticals due to its health benefits.
Mechanism of Action
Cordifolioside A exerts its effects through multiple molecular targets and pathways. It forms stable hydrogen bonds with key residues of the main protease (Mpro) of SARS-CoV-2, inhibiting viral replication . Additionally, it modulates the immune response by affecting cytokine production, particularly transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α) .
Comparison with Similar Compounds
Cordifolioside A is often compared with other phenylpropanoid glycosides such as berberine and magnoflorine. While all these compounds exhibit immunomodulatory properties, this compound is unique in its potent inhibition of the main protease of SARS-CoV-2 . This makes it a promising candidate for antiviral drug development.
List of Similar Compounds
- Berberine
- Magnoflorine
- Columbin
This compound stands out due to its specific molecular interactions and higher binding affinity with viral proteases, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxane-3,5-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O13/c1-30-12-6-11(4-3-5-23)7-13(31-2)17(12)34-20-16(27)18(15(26)14(8-24)33-20)35-21-19(28)22(29,9-25)10-32-21/h3-4,6-7,14-16,18-21,23-29H,5,8-10H2,1-2H3/b4-3+/t14-,15-,16-,18+,19+,20+,21+,22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFQFJKAHSGCFJ-LJIKAXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)OC3C(C(CO3)(CO)O)O)O)OC)C=CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)OC)/C=C/CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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